molecular formula C11H11N3O B070111 N-(5-phenyl-1H-imidazol-2-yl)acetamide CAS No. 160041-64-5

N-(5-phenyl-1H-imidazol-2-yl)acetamide

Cat. No.: B070111
CAS No.: 160041-64-5
M. Wt: 201.22 g/mol
InChI Key: FHPJRPZJOWONDO-UHFFFAOYSA-N
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Description

N-(5-phenyl-1H-imidazol-2-yl)acetamide is a heterocyclic compound featuring an imidazole ring substituted with a phenyl group at the 5-position and an acetamide group at the 2-position. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-phenyl-1H-imidazol-2-yl)acetamide typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with glyoxal and ammonium acetate, followed by acetylation of the resulting imidazole derivative .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(5-phenyl-1H-imidazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(5-phenyl-1H-imidazol-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The phenyl group enhances its binding affinity to hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with biological targets .

Comparison with Similar Compounds

  • N-(4-phenyl-1H-imidazol-2-yl)acetamide
  • N-(5-methyl-1H-imidazol-2-yl)acetamide
  • N-(5-phenyl-1H-imidazol-4-yl)acetamide

Comparison: N-(5-phenyl-1H-imidazol-2-yl)acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(5-phenyl-1H-imidazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8(15)13-11-12-7-10(14-11)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPJRPZJOWONDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587977
Record name N-(5-Phenyl-1H-imidazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160041-64-5
Record name N-(5-Phenyl-1H-imidazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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